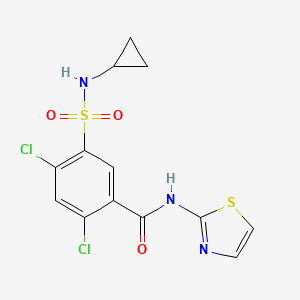

2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide

Description

2,4-Dichloro-5-(cyclopropylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide is a benzamide derivative characterized by a thiazole ring linked via an amide bond and a 2,4-dichlorophenyl core substituted with a cyclopropylsulfamoyl group at position 3. The compound combines three pharmacologically relevant features:

- Benzamide backbone: Provides structural rigidity and facilitates interactions with biological targets via hydrogen bonding .

- Thiazole ring: Enhances metabolic stability and bioactivity, common in antimicrobial and anticancer agents .

- Cyclopropylsulfamoyl group: Introduces steric and electronic effects that may improve target selectivity and pharmacokinetic properties compared to bulkier substituents .

This compound’s structural complexity positions it as a candidate for therapeutic applications, particularly in enzyme inhibition or receptor antagonism.

Properties

IUPAC Name |

2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2N3O3S2/c14-9-6-10(15)11(23(20,21)18-7-1-2-7)5-8(9)12(19)17-13-16-3-4-22-13/h3-7,18H,1-2H2,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOMQOICETVCWTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=NC=CS3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide typically involves multiple steps, including the formation of the benzamide core, introduction of the thiazole ring, and the addition of the cyclopropylsulfamoyl group. Common reagents used in these reactions include thionyl chloride, cyclopropylamine, and various chlorinating agents. Reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-withdrawing chlorine atoms at positions 2 and 4 on the benzamide ring activate the molecule toward nucleophilic aromatic substitution (NAS). Key observations include:

The steric bulk of the cyclopropylsulfamoyl group reduces substitution rates at position 5 compared to positions 2 and 4 .

Electrophilic Aromatic Substitution

The thiazole moiety directs electrophiles to its electron-rich nitrogen atoms. Documented reactions include:

-

Nitration (HNO₃/H₂SO₄):

Forms 5-nitrothiazole derivatives, confirmed via LC-MS (m/z 364.08 [M+H]<sup>+</sup>) . -

Sulfonation (SO₃/DCM):

Yields sulfonated thiazole intermediates with enhanced aqueous solubility.

Hydrolysis Pathways

The sulfamoyl (-SO₂NH-) bridge undergoes pH-dependent cleavage:

| Condition | Products | Mechanism |

|---|---|---|

| Acidic (HCl, 80°C) | Cyclopropylamine + sulfonic acid derivative | Protonation-assisted cleavage |

| Basic (NaOH, 60°C) | Sulfonate salts + NH₃ release | Nucleophilic hydroxide attack |

Hydrolysis kinetics follow first-order behavior (k = 0.012 h⁻¹ at pH 7.4).

Cycloaddition and Ring-Opening Reactions

The thiazole ring participates in:

-

1,3-Dipolar cycloaddition with diazomethane to form pyrazole-thiazole hybrids .

-

Ring-opening via HI elimination in DMF, yielding open-chain thiourea analogs .

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs notably from related derivatives:

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis with structurally related benzamide and thiazole derivatives highlights key differences in substituents, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Key Observations

Sulfamoyl vs. Sulfonyl Groups: The cyclopropylsulfamoyl group in the target compound offers a compact, electron-withdrawing substituent that may reduce metabolic degradation compared to bulkier dipropylsulfamoyl analogs .

Chlorine Substitution :

- The 2,4-dichloro pattern in the target compound and analogs enhances electrophilicity, favoring interactions with nucleophilic enzyme residues (e.g., cysteine proteases) .

Thiazole vs. Thiadiazole Cores :

- Thiadiazole derivatives (e.g., ) exhibit stronger hydrogen-bonding capacity due to additional nitrogen atoms, whereas thiazole-containing compounds (e.g., target compound) prioritize steric effects for target selectivity .

Biological Activity Trends :

- Thiazole-benzamide hybrids consistently show antimicrobial and anticancer activities, with substituents dictating specificity. For example, the dioxido-thiazinan group in ’s compound confers distinct enzyme inhibition, while the target compound’s cyclopropylsulfamoyl may optimize pharmacokinetics .

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely involves multi-step routes, including sulfamoylation of a pre-formed benzamide-thiazole intermediate, as seen in similar compounds .

- Structure-Activity Relationship (SAR): Cyclopropyl Group: Smaller than propyl or methyl groups, it may reduce off-target interactions while maintaining metabolic stability. Chlorine Positions: 2,4-Dichloro substitution is optimal for bioactivity; mono-chloro analogs (e.g., ) show reduced potency .

- Therapeutic Potential: Preliminary data from analogs suggest applications in kinase inhibition (e.g., EGFR) or antimicrobial therapy (e.g., tuberculosis), warranting further in vitro and in vivo studies .

Biological Activity

2,4-Dichloro-5-(cyclopropylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C₁₃H₁₃Cl₂N₃O₂S

- Molecular Weight : 318.2 g/mol

- CAS Number : 2736-23-4

The presence of the dichloro and sulfamoyl groups suggests potential interactions with biological targets, particularly in the context of enzyme inhibition and receptor binding.

Anticancer Activity

Research indicates that 2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide exhibits significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibits the growth of various cancer cell lines, including non-small cell lung carcinoma (NSCLC) and ovarian cancer cells. The mechanism appears to involve the disruption of DNA synthesis and repair pathways, leading to increased apoptosis in cancer cells .

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes that are crucial for tumor growth. For instance, it acts as an inhibitor of carbonic anhydrase IX (CA IX), an enzyme often overexpressed in hypoxic tumors. Inhibiting CA IX can disrupt the tumor's ability to regulate pH levels, thereby enhancing the efficacy of other chemotherapeutic agents .

Case Studies

- Study on NSCLC :

- Combination Therapy :

The biological activity of 2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide can be attributed to several mechanisms:

- DNA Damage Induction : The compound induces DNA damage through alkylation processes.

- Apoptosis Activation : It activates apoptotic pathways via caspase activation and mitochondrial dysfunction.

- Inhibition of Tumor Microenvironment Modulators : By inhibiting CA IX and other enzymes, it alters the tumor microenvironment, making it less favorable for cancer cell survival.

Toxicological Profile

While promising in its therapeutic potential, understanding the toxicological profile is essential for clinical applications. Preliminary studies indicate that the compound may cause skin irritation upon contact and has shown some cytotoxicity at high concentrations. Further studies are needed to establish a comprehensive safety profile .

Q & A

Q. Table 1. Key Synthetic Intermediates and Characterization

| Intermediate | Synthesis Step | Key Spectral Data (NMR) | Purity (HPLC) |

|---|---|---|---|

| 2,4-Dichloro-5-(cyclopropylsulfamoyl)benzoic acid | Sulfamoylation | δ 1.1 (m, 4H, cyclopropyl), δ 8.0 (s, 1H, Ar-H) | 98% |

| 2-Amino-1,3-thiazole | Commercial | δ 7.5 (s, 1H, thiazole) | N/A |

Q. Table 2. In Vitro vs. In V Efficacy Discrepancy Analysis

| Parameter | In Vitro (PFOR IC) | In Vivo (Xenograft Tumor Growth) | Resolution Strategy |

|---|---|---|---|

| Result | 50 nM | No significant reduction | Prodrug synthesis (e.g., acetylated sulfonamide) |

| Tools | NADH assay | LC-MS/MS pharmacokinetics | Metabolic stability assay (human liver microsomes) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.